molecular formula C11H14O2 B8535196 methyl 6-methoxy-2,3-dihydro-1H-inden-1-ol

methyl 6-methoxy-2,3-dihydro-1H-inden-1-ol

Cat. No. B8535196
M. Wt: 178.23 g/mol
InChI Key: RIFAFWLVXLSIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methoxy-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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properties

Product Name

methyl 6-methoxy-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

6-methoxy-1-methyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H14O2/c1-11(12)6-5-8-3-4-9(13-2)7-10(8)11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

RIFAFWLVXLSIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step AA (1): To a solution of 6-methoxy-2,3-dihydro-1H-inden-1-one (24 g) in methanol (150 mL) and THF (50 mL) at 0° C. was added sodium borohydride (5.6 g), and the resulting suspension was stirred at 0° C. for 1 h and rt for 30 min. Solvents were evaporated, and water was added. The aqueous solution was extracted with EtOAc (×4), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was evaporated in vacuo to give methyl 6-methoxy-2,3-dihydro-1H-inden-1-ol as a colorless oil (24.3 g), which was carried forward without purification. 1H NMR (400 MHz, CDCl3): 7.12 (1H, d), 6.95 (1H, d), 6.81 (1H, dd), 5.19 (1H, br. S), 3.79 (3H, s), 2.95 (1H, m), 2.74 (1H, m), 2.50 (1H, m), 1.94 (1H, m).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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